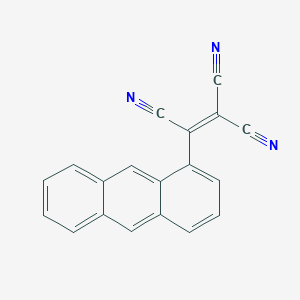
(Anthracen-1-yl)ethene-1,1,2-tricarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Anthracen-1-yl)ethene-1,1,2-tricarbonitrile is an organic compound that features an anthracene moiety attached to an ethene backbone with three cyano groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Anthracen-1-yl)ethene-1,1,2-tricarbonitrile typically involves the reaction of anthracene derivatives with ethene-based compounds under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where anthracene is reacted with ethene derivatives in the presence of a palladium catalyst and a suitable base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions, optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the process, ensuring consistent product quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
(Anthracen-1-yl)ethene-1,1,2-tricarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The ethene backbone allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Amines or other reduced forms of the cyano groups.
Substitution: Various substituted anthracene derivatives.
Applications De Recherche Scientifique
(Anthracen-1-yl)ethene-1,1,2-tricarbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of (Anthracen-1-yl)ethene-1,1,2-tricarbonitrile involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. Additionally, it can interact with enzymes and proteins, inhibiting their activity and affecting various cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthracene: A polycyclic aromatic hydrocarbon with three fused benzene rings.
Anthraquinone: An oxidized form of anthracene with two ketone groups.
(Anthracen-1-yl)ethene: A simpler derivative with an ethene backbone but without the cyano groups.
Uniqueness
(Anthracen-1-yl)ethene-1,1,2-tricarbonitrile is unique due to the presence of three cyano groups, which significantly alter its chemical reactivity and properties compared to other anthracene derivatives. These cyano groups enhance the compound’s electron-withdrawing capabilities, making it a valuable intermediate in various synthetic applications.
Propriétés
Numéro CAS |
185693-29-2 |
|---|---|
Formule moléculaire |
C19H9N3 |
Poids moléculaire |
279.3 g/mol |
Nom IUPAC |
2-anthracen-1-ylethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C19H9N3/c20-10-16(11-21)19(12-22)17-7-3-6-15-8-13-4-1-2-5-14(13)9-18(15)17/h1-9H |
Clé InChI |
LEHVVBVZHUFSMM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3C(=C(C#N)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


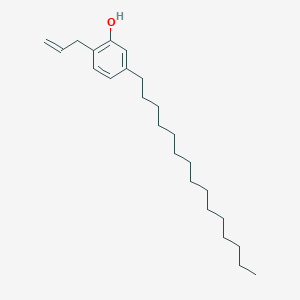
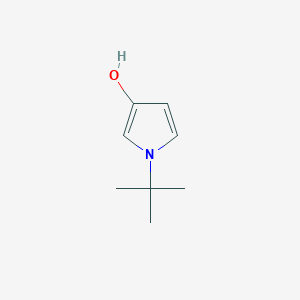
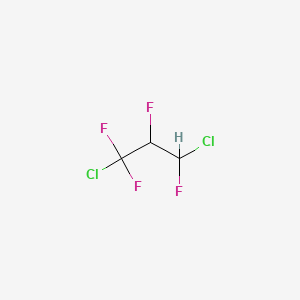

![1-Chloro-4-[1-chloro-3-(4-nitrophenyl)prop-1-en-1-yl]benzene](/img/structure/B14264372.png)
![2,2-Dimethyl-2H-naphtho[1,2-D][1,3,2]dithiastannole](/img/structure/B14264378.png)


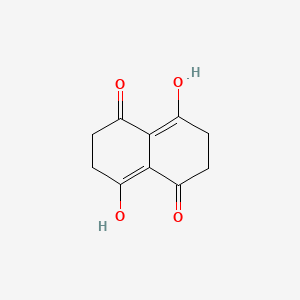
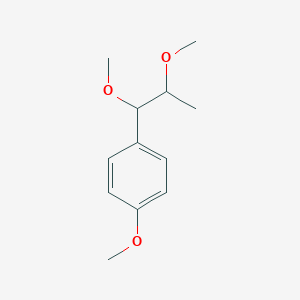

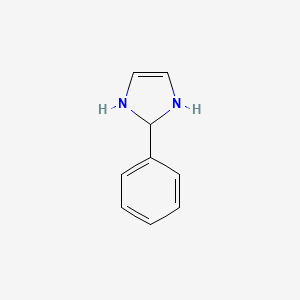
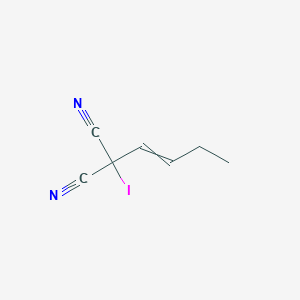
![4-[2-(Pyridin-3-yl)-1,3-thiazol-4-yl]butan-1-amine](/img/structure/B14264429.png)
